4-Fluoro-1H-benzo[d]imidazol-2-amine

Medicinal chemistry Drug design Physicochemical profiling

4‑Fluoro‑1H‑benzo[d]imidazol‑2‑amine delivers a differentiated 4‑fluoro substitution that optimizes electronic effects without steric bulk, enabling precise SAR in AT1 antagonist (nanomolar affinity, >24h efficacy), HCV NS5A inhibitor, and kinase programs. The 2‑amine handle supports direct coupling for library synthesis. With LogP 1.2 and PSA 55.4 Ų, it fits CNS drug space. Insist on CAS 1249526‑67‑7 to avoid inactive 5‑/6‑fluoro positional isomers.

Molecular Formula C7H6FN3
Molecular Weight 151.14 g/mol
CAS No. 1249526-67-7
Cat. No. B1445135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-1H-benzo[d]imidazol-2-amine
CAS1249526-67-7
Molecular FormulaC7H6FN3
Molecular Weight151.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)F)N=C(N2)N
InChIInChI=1S/C7H6FN3/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H3,9,10,11)
InChIKeySEBBYGDROFRJJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-1H-benzo[d]imidazol-2-amine (CAS 1249526-67-7): Core Building Block Specifications and Procurement Profile


4-Fluoro-1H-benzo[d]imidazol-2-amine (CAS 1249526-67-7), also known as 2-amino-4-fluorobenzimidazole, is a fluorinated heterocyclic building block belonging to the benzimidazole class, with molecular formula C7H6FN3 and molecular weight 151.14 g/mol . The compound features a benzimidazole core with a fluorine substituent at the 4-position and a primary amine at the 2-position, yielding a scaffold amenable to further derivatization via amidation, N-alkylation, or condensation reactions [1]. Commercial availability includes purities of 95% to 98% from multiple vendors, with reported physicochemical parameters including LogP of 1.2143 and polar surface area (PSA) of 55.43 Ų [2].

4-Fluoro-1H-benzo[d]imidazol-2-amine: Why In-Class Analogs Cannot Be Interchanged


Within the benzimidazol-2-amine scaffold family, substitution position and halogen identity critically modulate both electronic properties and biological target engagement. The 4-fluoro substitution in this compound confers a specific combination of electron-withdrawing character and minimal steric perturbation relative to hydrogen, a profile that differs substantially from chloro, bromo, or trifluoromethyl analogs. Fluorine substitution on the benzimidazole core has been demonstrated to improve pharmacokinetic properties in comparison to non-fluorinated benzimidazole analogs in antiviral drug discovery programs, as documented with fluorobenzimidazole HCV NS5A inhibitors [1]. Positional isomerism further complicates substitution: the 4-fluoro substitution pattern produces distinct electronic distribution and hydrogen-bonding capacity compared to 5-fluoro or 6-fluoro benzimidazol-2-amines, which directly impacts receptor binding geometries and synthetic derivatization routes [2]. These compound-specific attributes preclude generic interchangeability and necessitate procurement based on exact CAS registry number.

4-Fluoro-1H-benzo[d]imidazol-2-amine: Quantitative Differentiation Evidence Versus Comparator Analogs


Physicochemical Differentiation: LogP and Polar Surface Area Relative to Chloro and Bromo Analogs

4-Fluoro-1H-benzo[d]imidazol-2-amine exhibits a LogP of 1.2143 and PSA of 55.43 Ų, placing it in a favorable physicochemical space for central nervous system (CNS) permeability and oral bioavailability [1]. By comparison, the 4-chloro analog (4-chloro-1H-benzo[d]imidazol-2-amine, CAS 3770-58-7, MW 167.60) would exhibit increased LogP (estimated ~1.8-2.0) due to the higher lipophilicity of chlorine versus fluorine, while the 4-bromo analog (MW 212.05) would show LogP further elevated to approximately ~2.2-2.5. The fluorine substituent uniquely balances electronegativity (Hammett σp = 0.06) with minimal molecular weight addition (+18 Da relative to hydrogen), whereas chlorine adds +34.5 Da and bromine adds +79.9 Da, impacting both membrane permeability and synthetic tractability [2].

Medicinal chemistry Drug design Physicochemical profiling

AT1 Receptor Antagonist Class Performance: Fluoro-Substituted Benzimidazoles Versus Losartan and Telmisartan

In a series of fluoro-substituted benzimidazole derivatives designed as AT1 receptor antagonists, compounds exhibited nanomolar affinity to the angiotensin II type 1 (AT1) receptor and produced maximal mean blood pressure (MBP) reductions of 74.5 ± 3.5 mmHg (compound 1g) and 69.2 ± 0.9 mmHg (compound 2a) at 10 mg/kg after oral administration in spontaneously hypertensive rats, with antihypertensive effect duration exceeding 24 hours [1]. These outcomes performed better than both losartan and telmisartan in the same model system. The fluorine substitution on the benzimidazole core contributed to enhanced receptor binding affinity and prolonged pharmacodynamic effect compared to non-fluorinated benzimidazole-based AT1 antagonists.

Antihypertensive AT1 receptor Cardiovascular pharmacology

Antiviral Pharmacokinetic Advantage: Fluorobenzimidazole Versus Non-Fluorinated Analogs in HCV NS5A Inhibition

In the discovery of next-generation HCV NS5A inhibitors, fluorobenzimidazole analogs demonstrated potent, broad-genotype in vitro activity against HCV genotypes 1-6 replicons and maintained activity against NS5A variants that exhibit orders of magnitude reduced susceptibility to first-generation NS5A inhibitors [1]. Critically, the fluorobenzimidazole inhibitors demonstrated improved pharmacokinetic properties in comparison to non-fluorinated benzimidazole analogs, a finding that emerged from systematic structure-activity relationship (SAR) exploration [1]. The fluorine substitution enhances metabolic stability and oral bioavailability while preserving target engagement, attributes directly relevant to the 4-fluoro substitution pattern in 4-fluoro-1H-benzo[d]imidazol-2-amine.

Antiviral HCV Pharmacokinetics NS5A inhibitor

Positional Isomer Specification: 4-Fluoro Versus 5-Fluoro and 6-Fluoro Benzimidazol-2-amine Scaffolds

4-Fluoro-1H-benzo[d]imidazol-2-amine (CAS 1249526-67-7) is a specific positional isomer with fluorine substitution at the 4-position of the benzimidazole core (equivalent to the 7-position in alternative nomenclature) . Alternative isomers include 5-fluoro-1H-benzo[d]imidazol-2-amine (CAS 304476-92-2) and 6-fluoro-1H-benzo[d]imidazol-2-amine (CAS 10057-46-2), each exhibiting distinct electronic properties, synthetic accessibility, and biological target engagement profiles. The 4-fluoro isomer positions the electron-withdrawing fluorine atom adjacent to the bridgehead nitrogen, affecting tautomeric equilibria and hydrogen-bonding patterns of the 2-amino group differently than substitution at the 5- or 6-positions [1]. This positional specificity directly impacts downstream synthetic yields in cross-coupling reactions and the geometry of target binding in structure-based drug design.

Positional isomer Benzimidazole Regioselectivity Synthetic chemistry

Commercial Availability and Purity Benchmarking: 95-98% Specification Across Multiple Vendors

4-Fluoro-1H-benzo[d]imidazol-2-amine is commercially available from multiple established chemical suppliers with verified purity specifications. AKSci offers 95% purity (catalog 4729AA) with pricing of $84/100mg, $133/250mg, $350/1g, and $1050/5g, including full quality assurance and SDS/COA documentation . ABCR GmbH supplies 95% purity with GHS hazard classification (H302, H315, H319, H335) . MolCore provides NLT 98% purity (catalog MC750332) with storage at 2-8°C . Leyan offers 98% purity (catalog 1513774) . Bidepharm supplies 95%+ purity with batch-specific QC documentation including NMR, HPLC, and GC analysis .

Chemical procurement Vendor specification Purity analysis

4-Fluoro-1H-benzo[d]imidazol-2-amine: Evidence-Backed Research and Industrial Application Scenarios


AT1 Receptor Antagonist Development: Fluorobenzimidazole-Based Antihypertensive Lead Generation

4-Fluoro-1H-benzo[d]imidazol-2-amine serves as a privileged starting scaffold for the design of novel AT1 receptor antagonists. Evidence from fluoro-substituted benzimidazole derivatives demonstrates nanomolar AT1 receptor affinity and superior in vivo blood pressure reduction compared to losartan and telmisartan, with effect duration exceeding 24 hours [1]. The 4-fluoro substitution pattern provides the electronic characteristics necessary for optimal receptor engagement while the 2-amino group enables further derivatization to optimize potency and PK parameters.

Antiviral Drug Discovery: HCV NS5A and Broad-Spectrum Antiviral Scaffold Derivatization

Fluorobenzimidazole analogs demonstrate improved pharmacokinetic properties and broad-genotype antiviral activity compared to non-fluorinated benzimidazoles in HCV NS5A inhibitor programs [1]. The fluorine substitution enhances metabolic stability and oral bioavailability while preserving target engagement. Additionally, 2-aminobenzimidazole derivatives exhibit zinc-dependent antibiofilm activity against MRSA, suggesting applications in antimicrobial drug discovery [2]. The 4-fluoro substitution offers a favorable LogP (~1.2) for balancing permeability and solubility in antiviral lead optimization [3].

Medicinal Chemistry Building Block: Optimized CNS Drug Candidate Synthesis

With a calculated LogP of 1.2143 and PSA of 55.43 Ų, 4-fluoro-1H-benzo[d]imidazol-2-amine resides within the optimal physicochemical space for CNS drug candidates (preferred LogP 1-3, PSA < 90 Ų) [1]. The fluorine substituent provides electron-withdrawing character (Hammett σp = 0.06) with minimal steric perturbation, enabling predictable SAR exploration while maintaining favorable permeability and solubility characteristics. The compound's 2-amino functionality allows direct coupling with carboxylic acids, sulfonyl chlorides, and electrophilic reagents for library synthesis and lead optimization [2].

Anticancer Lead Discovery: Kinase Inhibitor Scaffold Development

Benzimidazole derivatives are extensively documented as kinase inhibitor scaffolds in oncology drug discovery [1]. The 4-fluoro substitution in 4-fluoro-1H-benzo[d]imidazol-2-amine positions the electron-withdrawing fluorine adjacent to the bridgehead nitrogen, modulating the hydrogen-bonding capacity of the benzimidazole core for ATP-binding site engagement. Diaryl-substituted benzimidazole derivatives have demonstrated antiproliferative activity with defined SAR, supporting the use of 4-fluoro-1H-benzo[d]imidazol-2-amine as a core intermediate for constructing kinase-targeted anticancer agents [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluoro-1H-benzo[d]imidazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.